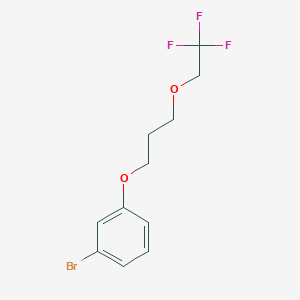
1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene
Overview
Description
“1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene” is a unique chemical compound. It has an empirical formula of C8H6BrF3O and a molecular weight of 255.03 . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis and Intermediate Applications
Generation and Reactivity of Arynes : Arynes, highly reactive intermediates in organic synthesis, can be generated from bromo-substituted benzenes. For instance, Schlosser and Castagnetti (2001) explored the reactivity of 1-bromo-2-(trifluoromethoxy)benzene, showing its transformation into various phenyllithium intermediates and its use in synthesizing naphthalene derivatives through aryne reactions (Schlosser & Castagnetti, 2001).
Organometallic Synthesis : Bromo-substituted benzene compounds serve as versatile starting materials for organometallic synthesis. Porwisiak and Schlosser (1996) demonstrated the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene and its subsequent use in creating various organometallic intermediates (Porwisiak & Schlosser, 1996).
Electrochemical Studies and Material Applications : Fink et al. (1997) synthesized and characterized ethynylferrocene compounds derived from 1,3,5-tribromobenzene, highlighting their potential in electrochemical applications due to their reversible oxidations and electronic properties (Fink et al., 1997).
Potential Applications in Advanced Materials
Fluorine-containing Polyethers : Research on fluorinated compounds, such as the synthesis and characterization of new fluorine-containing polyethers by Fitch et al. (2003), underscores the importance of bromo-substituted benzene derivatives in creating materials with low dielectric properties and high thermal stability (Fitch et al., 2003).
Coordination Chemistry and Sensing Applications : Studies on zinc(II) coordination polymers using mixed ligands, including bromo-substituted benzenedicarboxylic acid, by Hua et al. (2015) demonstrate the utility of these compounds in selective sorption and fluorescence sensing, highlighting the versatility of bromo-substituted benzene derivatives in functional materials design (Hua et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-[3-(2,2,2-trifluoroethoxy)propoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O2/c12-9-3-1-4-10(7-9)17-6-2-5-16-8-11(13,14)15/h1,3-4,7H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAUVBPOUTDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCOCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


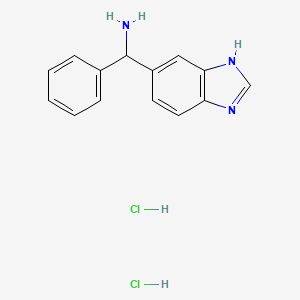

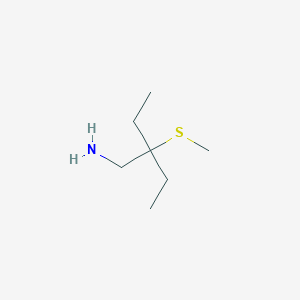
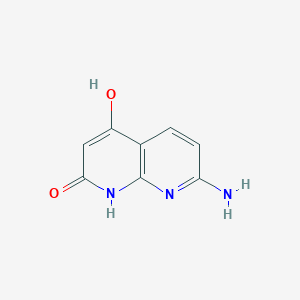
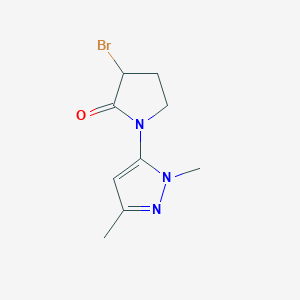
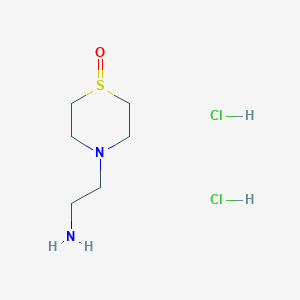

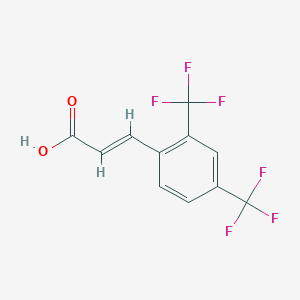
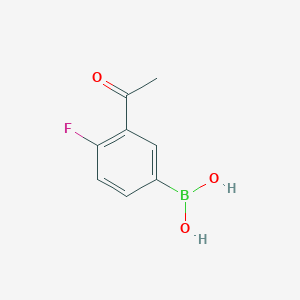

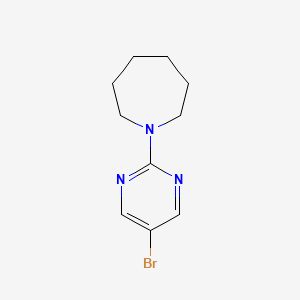

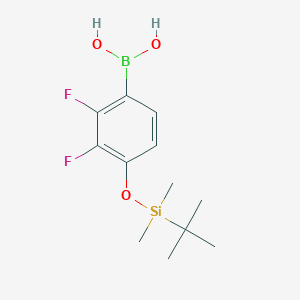
![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
